molecular formula C15H11N3O3S2 B2391936 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide CAS No. 899941-81-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2391936
CAS No.: 899941-81-2
M. Wt: 345.39
InChI Key: DNEWVSDKGHITEC-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure features a benzothiazole ring substituted with a methylthio group and a nitrobenzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the coupling process, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)9-5-2-3-6-10(9)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWVSDKGHITEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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